3,3-Dimethylthietane 3,3-Dimethylthietane
Brand Name: Vulcanchem
CAS No.: 13188-85-7
VCID: VC20661348
InChI: InChI=1S/C5H10S/c1-5(2)3-6-4-5/h3-4H2,1-2H3
SMILES:
Molecular Formula: C5H10S
Molecular Weight: 102.20 g/mol

3,3-Dimethylthietane

CAS No.: 13188-85-7

Cat. No.: VC20661348

Molecular Formula: C5H10S

Molecular Weight: 102.20 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dimethylthietane - 13188-85-7

Specification

CAS No. 13188-85-7
Molecular Formula C5H10S
Molecular Weight 102.20 g/mol
IUPAC Name 3,3-dimethylthietane
Standard InChI InChI=1S/C5H10S/c1-5(2)3-6-4-5/h3-4H2,1-2H3
Standard InChI Key RPRIYERFOHERFT-UHFFFAOYSA-N
Canonical SMILES CC1(CSC1)C

Introduction

Chemical Structure and Nomenclature

Molecular Geometry and Stereochemistry

The thietane ring in 3,3-dimethylthietane consists of three carbon atoms and one sulfur atom arranged in a puckered four-membered ring system. The two methyl groups at the C3 position introduce steric hindrance, influencing the compound’s conformational stability. The bond angles within the ring deviate from ideal tetrahedral geometry due to ring strain, with C-S-C angles approximating 9292^\circ . The sulfur atom’s lone pairs contribute to the molecule’s electronic structure, enabling potential coordination with metal ions.

Systematic and Common Names

The IUPAC name for this compound is 3,3-dimethylthietane, reflecting the positions of the methyl substituents on the thietane backbone. Alternative identifiers include:

  • CAS Registry Number: 13188-85-7

  • InChIKey: RPRIYERFOHERFT-UHFFFAOYSA-N

  • SMILES: CC1(CSC1)C

These identifiers ensure precise referencing across chemical databases and literature.

Physicochemical Properties

Basic Physical Properties

The following table summarizes key physicochemical data for 3,3-dimethylthietane:

PropertyValueSource
Molecular Weight102.20 g/molPubChem
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
SolubilityLikely low in polar solventsInferred

The absence of experimental data for boiling and melting points highlights gaps in current literature, likely due to the compound’s specialized use and limited commercial production.

Stability and Reactivity

Synthesis and Manufacturing Challenges

Reported Synthetic Routes

HSCH2C(CH3)2OH+CH2Cl2C5H10S+2HCl+H2O\text{HSCH}_2\text{C(CH}_3\text{)}_2\text{OH} + \text{CH}_2\text{Cl}_2 \rightarrow \text{C}_5\text{H}_{10}\text{S} + 2\text{HCl} + \text{H}_2\text{O}

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum likely exhibits stretches for C-S (700–600 cm1^{-1}) and C-H in methyl groups (2950–2850 cm1^{-1}) .

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